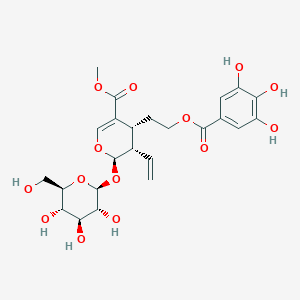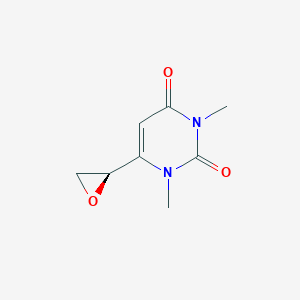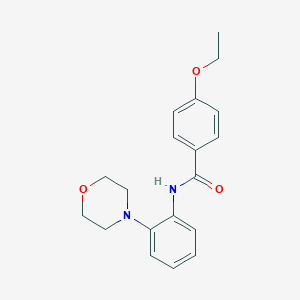![molecular formula C19H20Cl2N2O3 B238407 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as MPB-55, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the benzamide class of compounds and has been synthesized using a variety of methods.
Mecanismo De Acción
The exact mechanism of action of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body.
Biochemical and Physiological Effects
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have antioxidant properties, which could make it useful in the treatment of conditions such as Alzheimer's disease. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have analgesic properties, making it a potential treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have a relatively low toxicity, which makes it safer to use in lab experiments than some other compounds. However, one limitation of using 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are a number of potential future directions for research on 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in cancer patients. Additionally, more research is needed to fully understand the mechanism of action of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, which could lead to the development of more targeted treatments for conditions such as inflammation and pain. Finally, more research is needed to determine the long-term safety and efficacy of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in humans.
Métodos De Síntesis
The synthesis of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been achieved using a number of different methods. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 3-methoxy-4-(pentanoylamino)aniline in the presence of a base such as pyridine. The resulting product is then purified using techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a cancer treatment. Studies have shown that 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can inhibit the growth of cancer cells in vitro. Additionally, 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
Propiedades
Nombre del producto |
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H20Cl2N2O3 |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-4-8-17(24)23-15-10-9-12(11-16(15)26-2)22-19(25)13-6-5-7-14(20)18(13)21/h5-7,9-11H,3-4,8H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
JDZWVFIOUVMARR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)

![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)


![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)